Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate
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Overview
Description
Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate is a chemical compound belonging to the pyranone family. Pyranones are cyclic chemical compounds that contain an unsaturated six-membered ring with one ring oxygen atom and an oxo substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate can be achieved through several methods. One common approach involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically involve heating the mixture in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyranone derivatives.
Scientific Research Applications
Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to investigate the reactivity of pyranone derivatives.
Biology: The compound is studied for its potential cytotoxic profiles against human normal and tumor cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in inducing apoptosis . The compound may also interact with other molecular targets and pathways, contributing to its biological effects.
Comparison with Similar Compounds
- Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate : Similar structure but with a methyl ester group instead of an ethyl ester group.
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy : Contains additional functional groups, making it more complex.
Uniqueness: Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its methoxy and ethyl ester groups make it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
64507-47-7 |
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Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
ethyl 4-methoxy-6-methyl-2-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-4-14-9(11)8-7(13-3)5-6(2)15-10(8)12/h5H,4H2,1-3H3 |
InChI Key |
HGTVSHUJOASHSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(OC1=O)C)OC |
Origin of Product |
United States |
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